1-(2-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
1-(2-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid is a compound belonging to the imidazopyridine family, which is recognized for its significant applications in medicinal chemistry and material science. This compound features a fused bicyclic structure, combining an imidazole ring with a pyridine ring, and is further functionalized with a fluorophenyl group and a carboxylic acid moiety. The unique structural characteristics of this compound make it a valuable scaffold in drug discovery and development .
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: This involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization to form the imidazopyridine core.
Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants to form the desired product in a single step, often under mild conditions.
Oxidative Coupling: This method involves the coupling of an aryl halide with an imidazole derivative in the presence of an oxidizing agent.
Tandem Reactions: These reactions involve multiple sequential steps that occur in a single reaction vessel, leading to the formation of the imidazopyridine scaffold.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity, often using automated and scalable processes.
Chemical Reactions Analysis
1-(2-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions include various substituted imidazopyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-(2-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
1-(2-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atom in the imidazole ring.
Imidazo[1,2-a]pyrimidines: These compounds have an additional nitrogen atom in the pyridine ring, leading to different chemical and biological properties.
Imidazo[4,5-b]pyridines: These compounds have a different fusion pattern of the imidazole and pyridine rings, resulting in unique reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorophenyl group, which imparts distinct electronic and steric properties, making it a valuable scaffold for various applications.
Properties
Molecular Formula |
C14H9FN2O2 |
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Molecular Weight |
256.23 g/mol |
IUPAC Name |
1-(2-fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H9FN2O2/c15-10-6-2-1-5-9(10)12-11-7-3-4-8-17(11)13(16-12)14(18)19/h1-8H,(H,18,19) |
InChI Key |
RWFWMXGKUXYNNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=CC=CN3C(=N2)C(=O)O)F |
Origin of Product |
United States |
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